molecular formula C23H29N3O3 B2987009 N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 955530-94-6

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2987009
CAS RN: 955530-94-6
M. Wt: 395.503
InChI Key: KQQQMLAAOQAUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Agonist Properties

  • Dopamine-like Activity : Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, closely related to the compound , shows dopamine-like abilities to dilate the renal artery. This suggests potential applications in studying dopamine's role in renal function and possibly in developing treatments for renal conditions or hypertension Jacob et al., 1981.

Orexin Receptor Antagonism

  • Sleep-Wake Modulation : Another study involving orexin receptor antagonism indicates the role of similar tetrahydroisoquinoline derivatives in sleep regulation. Blockade of orexin receptors, particularly OX2R, has been shown to initiate and prolong sleep by deactivating the histaminergic system. This highlights potential applications in developing sleep aids or treatments for sleep disorders Dugovic et al., 2009.

Action on Blood Pressure, Respiration, and Smooth Muscle

  • Cardiovascular and Respiratory Effects : Studies on isoquinolines' effects on blood pressure, pulse rate, respiration, and smooth muscle can provide insights into the cardiovascular and respiratory implications of structurally related compounds. For instance, certain derivatives have pressor activity associated with secondary amines and depressor activity with tertiary amines, suggesting avenues for research into cardiovascular therapeutics Fassett & Hjort, 1938.

Anticancer Potential

  • Antitumor Activities : The synthesis and evaluation of α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests the compound's framework could be explored for anticancer applications, focusing on mechanisms like cell cycle arrest and apoptosis induction in cancer cells Fang et al., 2016.

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-26-13-5-6-18-15-17(8-9-20(18)26)11-12-24-22(27)23(28)25-19-14-16(2)7-10-21(19)29-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQQMLAAOQAUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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